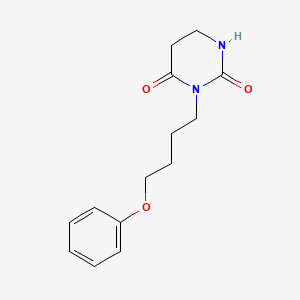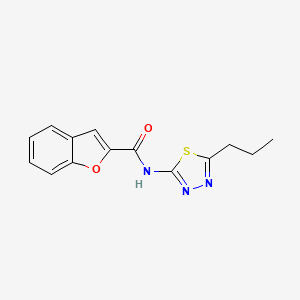
3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dihydropyrimidine derivatives, including compounds similar to 3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione, often involves the Biginelli reaction. This multi-component reaction facilitates the condensation of aldehydes, β-ketoesters, and urea or thiourea under solvent-free conditions, catalyzed by acids like p-dodecylbenzenesulfonic acid, to yield dihydropyrimidin-2(1H)-ones and -thiones in good to excellent yields (Aswin et al., 2014). Another method employs cellulose sulfuric acid as a recyclable solid acid catalyst for synthesizing these compounds in aqueous media, demonstrating the versatility and eco-friendliness of these synthetic approaches (Rajack et al., 2013).
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives is characterized by the presence of a dihydropyrimidine ring, which can be analyzed through advanced spectroscopic techniques such as NMR and X-ray crystallography. These analyses provide insights into the planarity, substitution patterns, and stereochemistry of the dihydropyrimidine ring, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Saberi et al., 2015).
Chemical Reactions and Properties
Dihydropyrimidine derivatives undergo a variety of chemical reactions, including cyclization, alkylation, and acylation. These reactions can modify the dihydropyrimidine core, introducing new functional groups that significantly alter the compound's chemical properties. The flexibility in functionalizing these molecules underscores their utility in synthetic organic chemistry (Udayakumar et al., 2017).
Physical Properties Analysis
The physical properties of dihydropyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications. For instance, the introduction of substituents at strategic positions on the dihydropyrimidine ring can enhance solubility or modify the melting point, making these compounds suitable for specific applications (Mehrabi & Alizadeh-bami, 2015).
特性
IUPAC Name |
3-(4-phenoxybutyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-8-9-15-14(18)16(13)10-4-5-11-19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJQRHKCVVWCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5657363.png)
![4-{[(4,5-dichloro-3-isothiazolyl)carbonyl]amino}benzoic acid](/img/structure/B5657368.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5657376.png)


![1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5657405.png)
![[4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5657415.png)
![N,N-dimethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}aniline](/img/structure/B5657425.png)
![4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B5657447.png)
![9-[(methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5657452.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(3-methoxy-5-methyl-2-thienyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5657456.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-3-(methylthio)propanamide hydrochloride](/img/structure/B5657464.png)
![2-[4-(dimethylamino)benzylidene]-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone](/img/structure/B5657479.png)
